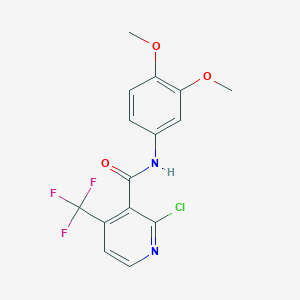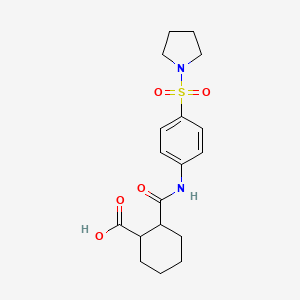
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular interactions, and potential biological activities. For instance, compounds with pyrrolidinyl groups and carboxylic acid functionalities are often explored for their biological properties, such as the glycine site antagonists described in paper , or the pyridine-2-carboxylic acid derivatives with antimicrobial activities in paper .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For example, the one-pot synthesis of pyridin-2(1H)-ones described in paper involves a Vilsmeier-Haack reaction, which could potentially be adapted for the synthesis of related compounds. Similarly, the deconjugative esterification of 2-cyclohexylideneacetic acids catalyzed by 4-(Pyrrolidin-1-yl)pyridine in paper suggests a method for introducing pyrrolidinyl groups into a cyclohexane ring, which could be relevant for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical reactivity and biological activity. The crystal structure analysis of a 1,2,4-triazole derivative in paper provides insights into how small changes in molecular orientation can significantly affect the properties of a molecule. This is relevant for understanding the conformational preferences of the target compound and how it might interact with biological targets.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the divergent cyclizations of acetic acids with electrophiles in paper demonstrate how different reaction conditions can lead to various cyclic structures. This knowledge can be applied to predict the reactivity of the target compound's carboxylic acid group and how it might be modified in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives in paper suggest that the target compound may also possess similar properties, given the structural similarities. Additionally, the spectroscopic characterizations and DFT calculations in the same paper provide a method for predicting the electronic properties of the target compound.
Wissenschaftliche Forschungsanwendungen
Application in RORγt Inverse Agonism
The compound 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid and its derivatives have been studied as RORγt inverse agonists. One such derivative demonstrated significant selectivity and desirable pharmacokinetic properties, showing potential for biological applications such as inhibiting IL-17 production in mouse models (Duan et al., 2019).
Organocatalysis in Chemical Reactions
Organocatalysts containing pyrrolidine and sulfone moieties, which are structurally similar to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, have shown high catalytic activity. These catalysts have been used for asymmetric Michael reactions of cyclohexanone and nitroolefins, indicating the compound's potential in facilitating specific organic transformations (Syu, Kao, & Lin, 2010).
Electrophilic Intramolecular Cyclization
Compounds structurally related to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid have been used in studies focused on electrophilic intramolecular cyclization (EIC). These studies explore the synthesis of arylthio-containing lactams, demonstrating the compound's role in creating complex molecular structures (Tsyzoryk et al., 2015).
Electroreduction Studies
Research involving the electroreduction of various substituents on pyridine rings, including carbamoyl groups, has implications for understanding the reactivity of related compounds like 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid. This research provides insights into potential synthetic applications and reaction mechanisms (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Antiproliferative and Antiinflammatory Activity
A 1,2,4-triazole derivative structurally related to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid was screened for antiproliferative and antiinflammatory activity. This study highlights the potential of such compounds in biomedical research (Mazur et al., 2011).
Deconjugative Esterification
4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification, involving compounds similar to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, highlights its potential use in creating new ester compounds through unique synthetic pathways (Sano et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHHEMNCHDRRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

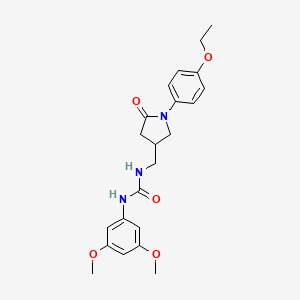
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)
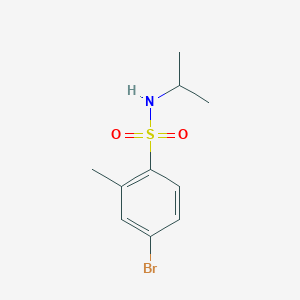
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)
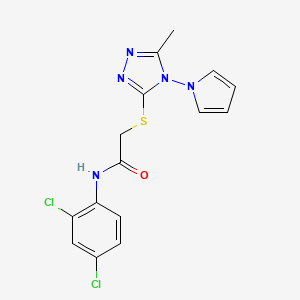

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)
![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

